molecular formula C23H24N3.C2H3O2<br>C25H27N3O2 B15180253 1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate CAS No. 85005-76-1

1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate

Cat. No.: B15180253
CAS No.: 85005-76-1
M. Wt: 401.5 g/mol
InChI Key: VBQHWLNNYDYRAE-UHFFFAOYSA-M
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Description

1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an indolium core with multiple substituents, including a naphthylhydrazono group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate typically involves multi-step organic reactions. One common method includes the condensation of 1,3,3-trimethylindolenine with methyl-2-naphthylhydrazine under acidic conditions to form the hydrazono intermediate. This intermediate is then reacted with acetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indolium core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indolium derivatives.

Scientific Research Applications

1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the indolium core can interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethyl-2-((phenylhydrazono)methyl)-3H-indoliumacetate
  • 1,3,3-Trimethyl-2-((benzylhydrazono)methyl)-3H-indoliumacetate

Uniqueness

1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate is unique due to the presence of the naphthylhydrazono group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

85005-76-1

Molecular Formula

C23H24N3.C2H3O2
C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]naphthalen-2-amine;acetate

InChI

InChI=1S/C23H24N3.C2H4O2/c1-23(2)20-11-7-8-12-21(20)25(3)22(23)16-24-26(4)19-14-13-17-9-5-6-10-18(17)15-19;1-2(3)4/h5-16H,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

VBQHWLNNYDYRAE-UHFFFAOYSA-M

Isomeric SMILES

CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC4=CC=CC=C4C=C3)C)C

Canonical SMILES

CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC4=CC=CC=C4C=C3)C)C

Origin of Product

United States

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